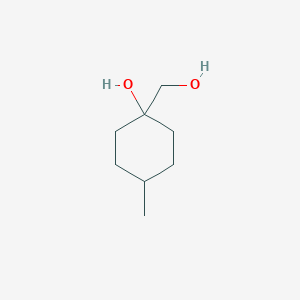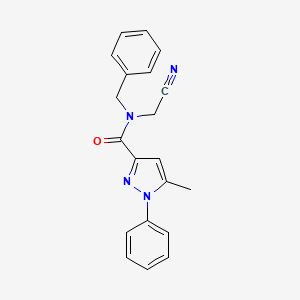
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide, also known as CCG-63802, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. The compound has been synthesized through various methods and its mechanism of action has been studied extensively. In
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide inhibits the activity of the protein kinase CK1δ, which is involved in regulating various cellular processes, including cell proliferation and differentiation. By inhibiting CK1δ activity, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as promote the clearance of toxic proteins in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide promotes the clearance of toxic proteins, leading to the potential prevention or reversal of disease progression.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for CK1δ inhibition, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, one limitation of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective CK1δ inhibitors, which could have greater therapeutic potential. Additionally, further studies are needed to investigate the potential use of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide in combination with other cancer therapies or neurodegenerative disease treatments. Finally, more research is needed to understand the potential side effects and toxicity of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide in vivo, which could impact its clinical use.
Synthesis Methods
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been synthesized through various methods, including the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with benzyl bromide, followed by reaction with cyanomethyl magnesium bromide. The resulting compound is then subjected to a series of purification steps to obtain the final product. Other methods of synthesis include the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with benzyl chloride, followed by reaction with sodium cyanide and formaldehyde.
properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-16-14-19(22-24(16)18-10-6-3-7-11-18)20(25)23(13-12-21)15-17-8-4-2-5-9-17/h2-11,14H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIENWJVBZOZZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


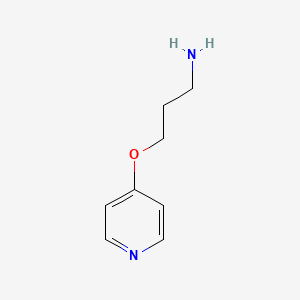
![2-[(4-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2924601.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate](/img/structure/B2924603.png)
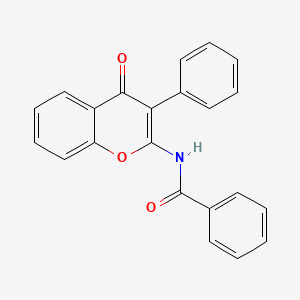
![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)
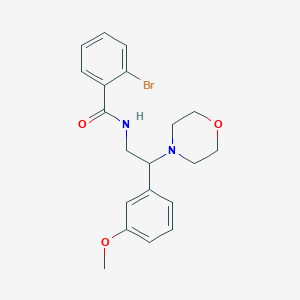
![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)
![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)
